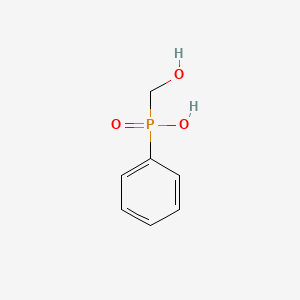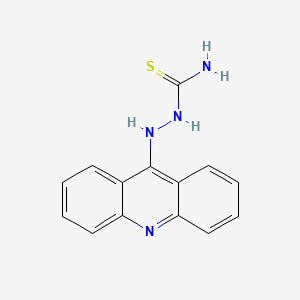
Hydroxymethylphenylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylphenylphosphinic acid is an organic phosphorus compound with the chemical formula C7H9PO2. It is characterized by the presence of hydroxyl (-OH), methyl (-CH3), and benzene ring groups . This compound is known for its versatility and has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Hydroxymethylphenylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with formaldehyde in the presence of concentrated hydrochloric acid. The mixture is heated to 40-45°C until a clear solution is obtained . Another method involves the hydrolysis of phenylphosphonic dichloride, followed by a reaction with formaldehyde to form this compound . These methods are used both in laboratory settings and industrial production.
Chemical Reactions Analysis
Hydroxymethylphenylphosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with sodium hypophosphite and trioxymethylene (polymerized from formaldehyde) at 60-100°C to form a mixture of hydroxymethylphosphinic acid and dihydroxymethylphosphinic acid . It also reacts with molybdenum dioxide dichloride (MoO2Cl2) in a mixture of ethanol and dichloromethane to form a dinuclear molybdenum complex . Common reagents used in these reactions include formaldehyde, hydrochloric acid, and sodium hypophosphite. The major products formed from these reactions are various phosphinate and phosphonate derivatives.
Scientific Research Applications
Hydroxymethylphenylphosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, such as the dinuclear molybdenum complex mentioned earlier . In biology and medicine, it is studied for its potential as a flame retardant and its role in various biochemical pathways . In industry, it is used as an environmentally friendly flame retardant due to its high phosphorus content and excellent thermal stability . Additionally, it is used in the preparation of polymer-supported phosphoric, phosphonic, and phosphinic acids, which have applications in separation science .
Mechanism of Action
The mechanism of action of hydroxymethylphenylphosphinic acid involves its interaction with various molecular targets and pathways. For example, in its role as a flame retardant, it acts by promoting the formation of a char layer on the surface of the material, thereby preventing the spread of flames . In biochemical pathways, it may interact with enzymes and other proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Hydroxymethylphenylphosphinic acid can be compared with other similar compounds, such as bis(hydroxymethyl)phosphinic acid and phenylphosphinic acid. While all these compounds contain phosphorus and have similar chemical structures, this compound is unique due to the presence of both hydroxyl and methyl groups attached to the benzene ring . This structural feature gives it distinct chemical properties and reactivity compared to its analogs. Other similar compounds include various phosphinate and phosphonate derivatives, which are used in similar applications but may differ in their specific chemical behavior and effectiveness .
Properties
CAS No. |
61451-78-3 |
|---|---|
Molecular Formula |
C7H8O3P+ |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
hydroxymethoxy-oxo-phenylphosphanium |
InChI |
InChI=1S/C7H8O3P/c8-6-10-11(9)7-4-2-1-3-5-7/h1-5,8H,6H2/q+1 |
InChI Key |
LAZNGKRQRPLAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)OCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-5-fluoro-2-nitrophenyl)amino]acetic Acid](/img/structure/B8806066.png)



![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B8806074.png)



![1-(2-Chlorobenzyl)-2-propyl-1H-benzo[d]imidazol-6-amine](/img/structure/B8806103.png)



